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Introduction

Tricarbonylnitrosylcobalt(0), with the chemical formula Co(CO)sNO, is a volatile, dark red
organometallic oil soluble in nonpolar solvents.[1] Due to its reactivity and relation to other
cobalt carbonyls, it serves as a valuable catalyst precursor in various organometallic
transformations, most notably in carbonylation reactions such as hydroformylation. Under
typical reaction conditions involving hydrogen and carbon monoxide (syngas), Co(CO)sNO is
believed to convert in situ to the active catalytic species, hydridocobalt tetracarbonyl
(HCo(CO)4).[2][3]

This document provides detailed application notes on its primary role as a precursor in the
hydroformylation of alkenes, including a representative experimental protocol, quantitative
performance data for unmodified cobalt catalysts, and diagrams illustrating the catalytic cycle
and experimental workflow.

Hazard Note: Cobalt tricarbonyl nitrosyl is highly toxic and volatile, similar to nickel
tetracarbonyl.[1] It is sensitive to air and should be handled with extreme caution in a well-
ventilated fume hood using appropriate personal protective equipment (PPE).[4] All reactions
involving cobalt carbonyls and syngas should be conducted in a properly rated high-pressure
reactor (autoclave) behind a protective shield.
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Application: Hydroformylation of Alkenes

Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis,
involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of
an alkene to produce aldehydes.[4][5] Co(CO)sNO is an effective precursor for this
transformation, generating the active HCo(CO)a catalyst under syngas (CO/H2) pressure.[2]

Reaction Principle:

R-CH=CH2z + CO + Hz --(Co(CO)sNO precursor)--> R-CH2-CH2-CHO (linear) + R-CH(CHO)-
CHs (branched)

The reaction typically yields a mixture of linear (n) and branched (iso) aldehydes. For many
applications, the linear aldehyde is the desired product.[6]

Catalytic Mechanism: The Heck and Breslow Cycle

The widely accepted mechanism for hydroformylation catalyzed by unmodified cobalt carbonyl
was elucidated by Heck and Breslow.[4] The cycle begins with the active 18-electron catalyst
HCo(CO)4, which is formed from a precursor like Co(CO)sNO or Co2(CO)s under reaction
conditions.

Click to download full resolution via product page

Figure 1: The Heck and Breslow catalytic cycle for cobalt-catalyzed hydroformylation.
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Data Presentation: Performance of Unmodified Cobalt
Catalysts

The following table summarizes typical reaction conditions and performance metrics for the
hydroformylation of terminal alkenes using unmodified cobalt carbonyl catalysts. These data
are representative of what can be expected when using Co(CO)sNO as a catalyst precursor.
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Parameter

Typical Range

Notes

Reference(s)

Temperature

110-180°C

Higher temperatures
increase reaction rate
but can decrease
selectivity for the
linear product and
promote side

reactions.

[4]16]

Pressure (Syngas,
H2/CO)

100 - 400 bar

High pressure is
required to maintain
catalyst stability.
Higher CO patrtial
pressure favors the
formation of the linear

aldehyde.

[1](6]

Catalyst Loading

0.1-1.0 mol%

Relative to the alkene

substrate.

General Practice

Toluene, Hexane,

The reaction can also

Solvent ) be run neat (substrate ~ General Practice
Dioxane
as solvent).
Internal alkenes react
Terminal Alkenes more slowly and often
Substrate (e.g., Propylene, 1- require isomerization [6]
Hexene, 1-Octene) prior to
hydroformylation.
Typically high, given
Conversion >95% sufficient reaction [1]
time.
This ratio (n/iso) is
Selectivity typical for unmodified
3:1to4:1 [6]

(Linear:Branched)

cobalt catalysts with

terminal alkenes.
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Alkanes (from ]
) Alkene hydrogenation

hydrogenation), ) ) ]

) is typically ~1%, while
Aldehyde isomers

) aldehyde
Side Products (from alkene ] [6]
) o hydrogenation to
isomerization), Heavy
alcohols can be 5-

ends (from aldol
12%.

condensation)

Experimental Protocols
Protocol 1: Hydroformylation of 1-Octene

This protocol describes a general procedure for the hydroformylation of 1-octene in a
laboratory-scale high-pressure autoclave using a cobalt carbonyl precursor.

Materials & Equipment:

High-pressure autoclave (e.g., 300 mL Parr or Biichi reactor) equipped with a magnetic
stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

e 1-Octene (distilled before use)

e Toluene (anhydrous)

 Tricarbonylnitrosylcobalt(0) [Co(CO)sNO] or Dicobalt octacarbonyl [Co2(CO)s]
¢ Syngas (1:1 mixture of H2/CO)

 Inert gas (Argon or Nitrogen)

» Standard laboratory glassware and Schlenk line equipment for handling air-sensitive
compounds.

o Gas chromatograph (GC) for analysis.

Procedure:
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Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested at the
desired operating pressure.

Charging the Reactor: In a glovebox or under a stream of inert gas, charge the autoclave's
glass liner with the cobalt precursor (e.g., 0.15 mmol Co(CO)sNO for a 0.5 mol% loading
relative to 30 mmol of alkene).

Add anhydrous toluene (50 mL) and 1-octene (3.37 g, 30 mmol).

Assembly and Purging: Seal the autoclave. Purge the system by pressurizing with inert gas
(e.g., 10 bar Ar) and venting three times to remove all oxygen.

Pressurization: Pressurize the reactor with the 1:1 H2/CO syngas mixture to approximately
half of the target reaction pressure (e.g., 60 bar) at room temperature.

Reaction: Begin stirring (e.g., 700 rpm) and heat the reactor to the target temperature (e.g.,
140 °C). The internal pressure will rise. Once the temperature is stable, add more syngas to
reach the final reaction pressure (e.g., 120 bar).

Monitoring: The reaction is monitored by the drop in pressure as the syngas is consumed.
Maintain a constant pressure by feeding additional syngas from a reservoir if necessary. The
reaction is typically complete in 4-12 hours.

Cooling and Depressurization: After the reaction, cool the autoclave to room temperature
using an ice bath. CAUTION: Vent the excess syngas slowly and carefully in a well-
ventilated fume hood.

Sample Collection: Once fully depressurized, open the reactor and collect the liquid product
mixture.

Analysis: Analyze the product mixture by Gas Chromatography (GC) using an internal
standard (e.g., dodecane) to determine the conversion of 1-octene and the relative amounts
of n-nonanal and iso-nonanal isomers.
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Figure 2: Experimental workflow for cobalt-catalyzed hydroformylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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